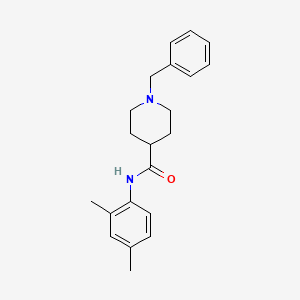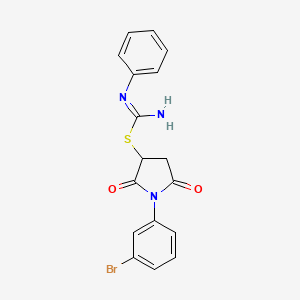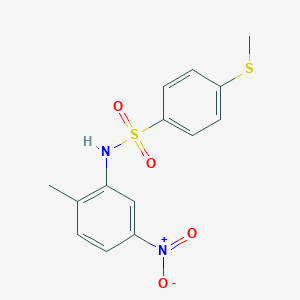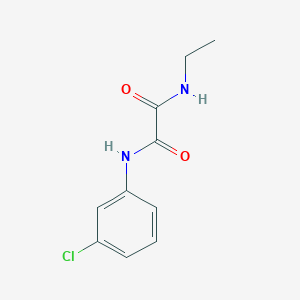![molecular formula C19H17BrF3N3O4 B5037521 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5037521.png)
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BMTNP, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action for 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its ability to modulate various signaling pathways in cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine also activates the JNK pathway, which is involved in apoptosis. In addition, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects in cells and animals. It has been shown to reduce oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been found to reduce myocardial injury and inflammation in the heart, which contributes to its cardioprotective effects. In addition, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high purity and yield, and its ability to modulate various signaling pathways in cells. However, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. In addition, further research is needed to determine the optimal dosage and administration of 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine for therapeutic use.
Conclusion
In conclusion, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method has been optimized for high yield and purity. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to modulate various signaling pathways in cells, which contributes to its anti-tumor, neuroprotective, and cardioprotective effects. However, further research is needed to determine its optimal dosage and administration for therapeutic use, and to identify new targets for drug development.
Métodos De Síntesis
The synthesis method for 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves a series of reactions starting with 4-methoxybenzoyl chloride and 2-nitro-4-(trifluoromethyl)aniline. The intermediate product is then reacted with piperazine and 3-bromoaniline to yield 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been found to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to have cardioprotective effects by reducing myocardial injury and inflammation.
Propiedades
IUPAC Name |
(3-bromo-4-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3O4/c1-30-17-5-2-12(10-14(17)20)18(27)25-8-6-24(7-9-25)15-4-3-13(19(21,22)23)11-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIGTIUDFTCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5037451.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5037493.png)
![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)


![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5037539.png)